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molecular formula C9H8BrF3O B599248 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-28-1

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B599248
M. Wt: 269.061
InChI Key: ZWLWJQBJGOXGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431563B2

Procedure details

A 500 mL round-bottomed flask was charged with 1,4-dibromobenzene (30.27 g, 128 mmol, Sigma-Aldrich, St. Louis, Mo.) and 200 mL of ether. After cooling to −78° C., n-BuLi (59.0 mL, 2.5 M in hexanes, 148 mmol) was added. This mixture was stirred for 15 min at −78° C., then 1,1,1-trifluoro-2-propanone (24.2 mL, 257 mmol, Sigma-Aldrich, St. Louis, Mo.) was added. Stirring was continued at −78° C. for 30 min then the mixture was quenched with 100 mL of saturated aqueous NH4Cl. The mixture was extracted with EtOAc (250 mL), dried (MgSO4) and concentrated to give an oil. Purification via column chromatography (330 g of silica, 0 to 30% EtOAc in hexanes) gave 2-(4-bromophenyl)-1,1,1-trifluoro-2-propanol (21.50 g) as a colorless oil.
Quantity
30.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Li]CCCC.[F:14][C:15]([F:20])([F:19])[C:16](=[O:18])[CH3:17]>CCOCC>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:18])([CH3:17])[C:15]([F:20])([F:19])[F:14])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
30.27 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
24.2 mL
Type
reactant
Smiles
FC(C(C)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 100 mL of saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography (330 g of silica, 0 to 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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